molecular formula C5H7F3O B1426024 3-(Trifluoromethyl)butyraldehyde CAS No. 95853-69-3

3-(Trifluoromethyl)butyraldehyde

Cat. No.: B1426024
CAS No.: 95853-69-3
M. Wt: 140.1 g/mol
InChI Key: XPSIVWGPYKWZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)butyraldehyde is an organic compound with the molecular formula C5H7F3O. It is characterized by the presence of a trifluoromethyl group attached to the third carbon of a butyraldehyde chain. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes due to its unique reactivity.

Safety and Hazards

The safety and hazards associated with 3-(Trifluoromethyl)butyraldehyde can be found in safety data sheets . These documents provide information on the potential hazards of the chemical, as well as precautions for safe handling and use .

Future Directions

The future directions of research on 3-(Trifluoromethyl)butyraldehyde are promising. For instance, one study discusses the potential novel applications of trifluoromethylpyridine (TFMP) and its derivatives in the future . Another study presents a scalable and operationally simple radical trifluoromethylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)butyraldehyde can be synthesized through several methods. One common approach involves the radical trifluoromethylation of butyraldehyde. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The reaction is often catalyzed by photoredox catalysts, which facilitate the formation of the trifluoromethyl radical and its subsequent addition to the butyraldehyde molecule .

Industrial Production Methods

Industrial production of this compound may involve the hydroformylation of trifluoromethyl-substituted alkenes. This method uses rhodium or cobalt catalysts to add a formyl group to the alkene, resulting in the formation of the aldehyde . The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)butyraldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed

    Oxidation: 3-(Trifluoromethyl)butanoic acid.

    Reduction: 3-(Trifluoromethyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)butyraldehyde in chemical reactions involves the reactivity of the trifluoromethyl group and the aldehyde functional group. The trifluoromethyl group is highly electronegative, which influences the reactivity of the adjacent carbon atoms. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, while in reduction reactions, it is converted to an alcohol. The trifluoromethyl group can also participate in radical reactions, forming stable intermediates that facilitate various transformations .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group attached to a benzaldehyde ring.

    3-(Trifluoromethyl)propionaldehyde: Contains a trifluoromethyl group attached to a propionaldehyde chain.

    3-(Trifluoromethyl)acrylic acid: Contains a trifluoromethyl group attached to an acrylic acid chain.

Uniqueness

3-(Trifluoromethyl)butyraldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde with the electron-withdrawing effects of a trifluoromethyl group.

Properties

IUPAC Name

4,4,4-trifluoro-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-4(2-3-9)5(6,7)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSIVWGPYKWZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethyl)butyraldehyde
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)butyraldehyde
Reactant of Route 3
3-(Trifluoromethyl)butyraldehyde
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)butyraldehyde
Reactant of Route 5
3-(Trifluoromethyl)butyraldehyde
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)butyraldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.